![molecular formula C19H17N3O3 B2664439 N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 942010-49-3](/img/structure/B2664439.png)
N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as ANQ-11125, is a synthetic compound that belongs to the family of naphthyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
- Antibacterial Activity : Researchers have synthesized derivatives of 4-acetylphenylmaleimide and evaluated their antibacterial properties. These compounds exhibit significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
- Michael-Type Addition Reactions : 4-acetylphenylmaleimide readily undergoes Michael addition with aromatic alcohols, leading to the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. This one-pot, eco-friendly synthesis provides a straightforward route to these valuable compounds .
- Palladium(II) Derivatives : Researchers have explored the application of a Pd(II) derivative of 4-acetylphenylmaleimide as a pre-catalyst in Suzuki cross-coupling reactions. This work highlights its potential in organic transformations .
- Water as a Solvent : The use of water as a reaction medium for Michael addition reactions has gained prominence due to its environmental benefits. Researchers have successfully employed water for the synthesis of 4-acetylphenylmaleimide derivatives, emphasizing greener approaches to organic synthesis .
Medicinal Chemistry and Drug Development
Organic Synthesis
Catalysis and Cross-Coupling Reactions
Green Chemistry and Water-Based Reactions
properties
IUPAC Name |
N-(4-acetylphenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-22-17-14(5-4-10-20-17)11-16(19(22)25)18(24)21-15-8-6-13(7-9-15)12(2)23/h4-11H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFCQXQWULCIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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